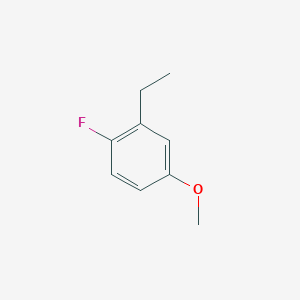
2-Ethyl-1-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-fluoro-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2-Ethyl-1-fluoro-4-methoxybenzene features a benzene ring substituted with an ethyl group, a fluoro group, and a methoxy group. The presence of these substituents influences its reactivity and interactions in chemical processes. The fluoro group enhances electrophilicity, making it a valuable intermediate in organic synthesis.
Applications in Organic Synthesis
Intermediate in Synthesis:
- Building Block : this compound serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its unique chemical properties.
- Reactivity Studies : The compound's ability to undergo various reactions (e.g., nucleophilic substitutions) makes it an important subject for research in synthetic methodologies.
Pharmaceutical Applications
Drug Development:
- Compounds with similar structures often exhibit significant biological activity. For instance, the fluoro and methoxy groups can modulate interactions with biological targets such as enzymes or receptors, potentially leading to new therapeutic agents.
- Research has indicated that derivatives of this compound may possess antimicrobial or anti-inflammatory properties, warranting further investigation into their pharmacological effects.
Agrochemical Applications
Pesticide Formulation:
- The compound can be utilized in the synthesis of herbicides and insecticides. Its structural features may enhance the efficacy and selectivity of agrochemical formulations.
Material Science Applications
Polymer Chemistry:
- This compound can be used as a monomer or additive in polymer synthesis, contributing to the development of materials with specific physical properties such as thermal stability and chemical resistance.
Case Studies and Research Findings
Propiedades
Número CAS |
196519-61-6 |
|---|---|
Fórmula molecular |
C9H11FO |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
2-ethyl-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
Clave InChI |
WVDJPQIQKSISAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)F |
SMILES canónico |
CCC1=C(C=CC(=C1)OC)F |
Sinónimos |
Benzene, 2-ethyl-1-fluoro-4-methoxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













